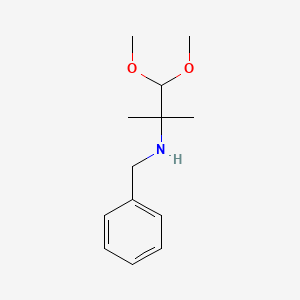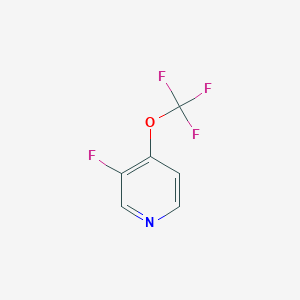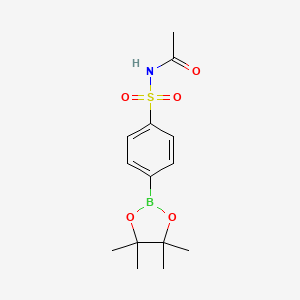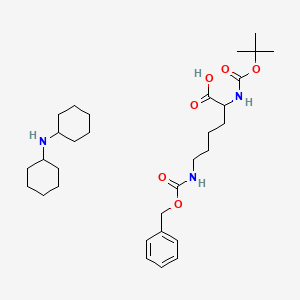
N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid” is a complex organic compound that features multiple functional groups, including amine, carboxylic acid, and ester groups. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biochemistry due to their potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid” would likely involve multiple steps, including:
Formation of the amine group: This could be achieved through reductive amination or other amine synthesis methods.
Introduction of the ester groups: Esterification reactions using appropriate alcohols and carboxylic acids.
Coupling reactions: To link the various parts of the molecule together, possibly using peptide coupling reagents for the amide bonds.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: For better control over reaction conditions.
Catalysts: To increase reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the amine or ester groups.
Reduction: Reduction of the ester groups to alcohols or the amine to a secondary amine.
Substitution: Nucleophilic substitution reactions at the amine or ester groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation products: Could include carboxylic acids or ketones.
Reduction products: Alcohols or secondary amines.
Substitution products: Depending on the nucleophile used, various substituted amines or esters.
科学的研究の応用
Chemistry
Synthesis of complex molecules: As a building block in organic synthesis.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: Investigating interactions with enzymes or receptors.
Drug development: Potential as a lead compound for pharmaceuticals.
Medicine
Therapeutic applications: Possible use in developing new medications.
Diagnostic tools: As a probe in imaging studies.
Industry
Material science: Use in the synthesis of polymers or advanced materials.
作用機序
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with enzymes or receptors through:
Hydrogen bonding: With active site residues.
Hydrophobic interactions: With non-polar regions of proteins.
Covalent bonding: If reactive groups are present.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features.
Hexanoic acid derivatives: Compounds with similar carboxylic acid groups.
Phenylmethoxycarbonyl compounds: Featuring similar ester groups.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQERJWRZLXZNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
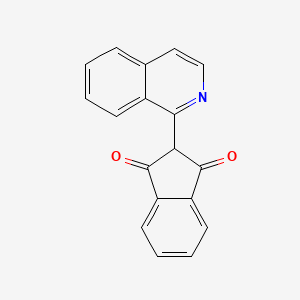
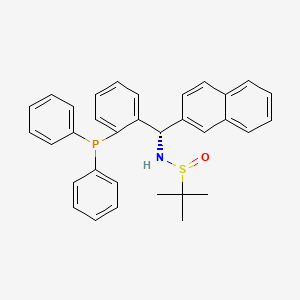
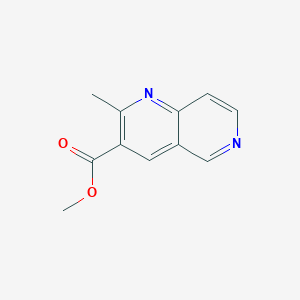

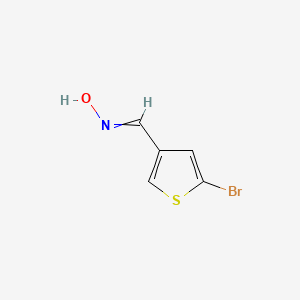


![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)

